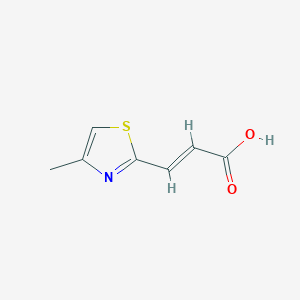

3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid

Vue d'ensemble

Description

“3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. They are known to be effective against a variety of bacterial and fungal pathogens. The structure of thiazoles allows them to interact with microbial enzymes and inhibit their activity, which can lead to the development of new antimicrobial agents .

Anticancer Potential

Research has indicated that thiazole compounds can play a role in cancer therapy. Their ability to modulate biological pathways that are often deregulated in cancer cells makes them promising candidates for anticancer drugs. Modifications of the thiazole moiety can lead to compounds with potent antitumor activities .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of thiazoles make them valuable in the treatment of chronic inflammatory diseases and pain management. They can inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and pain .

Antioxidant Properties

Thiazoles can also act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This property is beneficial in preventing oxidative damage to DNA, proteins, and lipids, which is a contributing factor in many diseases .

Neuroprotective Applications

Some thiazole derivatives have shown neuroprotective effects, which could be utilized in the treatment of neurodegenerative diseases. They may help in preserving neuronal function and preventing the progression of diseases like Alzheimer’s and Parkinson’s .

Antihypertensive Activity

Thiazoles have been identified to possess antihypertensive activity, making them potential candidates for the development of new drugs to treat high blood pressure. Their mechanism of action includes the modulation of enzymes and receptors involved in blood pressure regulation .

Orientations Futures

Mécanisme D'action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This chemical structure allows the thiazole derivatives to undergo electrophilic substitution and nucleophilic substitution , which may contribute to their interaction with biological targets.

Biochemical Pathways

Thiazole derivatives are known to affect various biological pathways due to their broad spectrum of biological activities . For instance, they can influence the synthesis of neurotransmitters such as acetylcholine , which plays a crucial role in the functioning of the nervous system.

Pharmacokinetics

Thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives are known to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects are likely the result of the compound’s interaction with its biological targets.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of thiazole derivatives .

Propriétés

IUPAC Name |

(E)-3-(4-methyl-1,3-thiazol-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-5-4-11-6(8-5)2-3-7(9)10/h2-4H,1H3,(H,9,10)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTYLJBGZKRLMS-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methyl-1,3-thiazol-2-yl)prop-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Dimethylamino)methyl]cyclobutan-1-amine](/img/structure/B1381920.png)

![6-Bromo-2-cyclopropyl-5-methylbenzo[d]oxazole](/img/structure/B1381926.png)

![{3-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1381928.png)

![3-Bromo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B1381939.png)